![molecular formula C17H24N4O B2947240 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one CAS No. 1172974-04-7](/img/structure/B2947240.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one is not fully understood, but it is believed to interact with various receptors in the brain and other tissues. Studies have shown that 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one can inhibit the uptake of dopamine and other neurotransmitters, as well as modulate the activity of ion channels and enzymes.
Biochemical and Physiological Effects:
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one has been found to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cell proliferation, and induction of apoptosis. 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one has also been found to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one in lab experiments is its versatility, as it has been found to have potential applications in various scientific fields. Additionally, 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one, including further investigation of its potential as a ligand for various receptors in the brain, as well as its anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one and its potential applications in various scientific fields.
Synthesis Methods
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one can be synthesized through a multi-step process that involves the reaction of 2-(4-bromobenzyl)-1H-benzo[d]imidazole with piperazine and 1-bromopentan-1-one. The resulting compound can then be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research has been its potential as a ligand for various receptors in the brain, including the dopamine transporter and sigma-1 receptor. 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one has also been found to have potential as an anti-cancer agent.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-3-8-17(22)21-11-9-20(10-12-21)13-16-18-14-6-4-5-7-15(14)19-16/h4-7H,2-3,8-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLVUFVGNGPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one |
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